Yttrium oxide

説明

Yttrium oxide, also known as yttria, is a chemical compound composed of yttrium and oxygen with the chemical formula Y₂O₃. It is a white, crystalline solid that is stable under normal conditions. This compound is known for its excellent thermal stability and resistance to water and alkalis, making it a key material in various high-temperature applications .

準備方法

Yttrium oxide can be synthesized through various methods, including:

Sol-Gel Method: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.

Hydrothermal Method: This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

Precipitation Method: In this method, yttrium salts are precipitated from a solution, typically using a base, and then calcined to form this compound.

Citrate Precipitation Method: This involves the use of citric acid to precipitate yttrium ions from a solution, followed by calcination.

Industrial Production: Industrially, this compound is often produced by the thermal decomposition of yttrium nitrate or yttrium carbonate.

化学反応の分析

Yttrium oxide undergoes several types of chemical reactions:

Oxidation: Yttrium metal tarnishes slowly in air and burns readily to form this compound (4Y + 3O₂ → 2Y₂O₃).

Reduction: At high temperatures, this compound can be reduced by strong reducing agents to yield yttrium metal.

Reaction with Acids: this compound does not readily react with most acids except for sulfuric acid.

Formation of Yttrium Chloride: For organometallic chemistry, this compound is converted to yttrium chloride (YCl₃) in a reaction with concentrated hydrochloric acid and ammonium chloride.

科学的研究の応用

Material Science and Engineering

Yttrium oxide is extensively used in material science for its exceptional properties:

- Ceramics and Refractories : Y₂O₃ is employed in the production of ceramics that require high melting points and resistance to thermal shock. This makes it ideal for components in jet engines and industrial furnaces .

- Thermal Barrier Coatings : In aerospace applications, this compound serves as a thermal barrier coating for jet engines, enhancing durability and performance under extreme conditions .

- Superconductors : Y₂O₃ is crucial in the development of high-temperature superconductors, contributing to advancements in energy transmission and storage technologies .

Electronics and Optoelectronics

This compound plays a significant role in the electronics industry:

- Phosphors for Displays : It is used as a phosphor material in cathode ray tubes (CRTs) and flat panel displays, particularly for red luminophores, enhancing color quality .

- Solid-State Lasers : Y₂O₃ is utilized in solid-state lasers, which are pivotal in medical devices and industrial applications due to their efficiency and precision .

- Multilayer Ceramic Capacitors : As a dopant, this compound modifies the properties of barium titanate substrates, improving the performance of capacitors used in various electronic devices .

Biomedical Applications

Recent studies have highlighted the potential of this compound in the biomedical field:

- Medical Imaging : Y₂O₃ nanoparticles are explored for use in imaging techniques due to their favorable optical properties and biocompatibility .

- Photodynamic Therapy : The compound has been investigated for its role in photodynamic therapy, offering a novel approach to treat cancer through targeted light activation .

- Digestibility Studies : this compound has been used as an inert marker in digestibility studies for various animal species, providing accurate assessments of nutrient absorption .

Environmental Applications

This compound's unique properties also lend themselves to environmental applications:

- Catalysts : It is used as a catalyst support in various chemical reactions, enhancing reaction efficiency and selectivity .

- Antimicrobial Properties : Studies have shown that this compound nanoparticles exhibit antibacterial effects, making them candidates for antimicrobial coatings on medical devices .

Case Studies

Several case studies illustrate the practical applications of this compound:

作用機序

The mechanism of action of yttrium oxide, particularly in its nanoparticle form, involves several pathways:

Antibacterial Activity: this compound nanoparticles penetrate the cell wall of microorganisms, causing cell breathing distress and ultimately cell death.

Oxidative Stress: The generation of reactive oxygen species (ROS) is an important mechanism for its antibacterial activity.

類似化合物との比較

Yttrium oxide is often compared with other rare earth oxides due to its unique properties:

Lanthanum Oxide (La₂O₃): Similar to this compound, lanthanum oxide is used in ceramics and optics. this compound has better thermal stability.

Cerium Oxide (CeO₂): Cerium oxide is known for its catalytic properties, whereas this compound is more commonly used in high-temperature applications.

Gadolinium Oxide (Gd₂O₃): Both gadolinium oxide and this compound are used in biomedical applications, but this compound is preferred for its stability and lower toxicity.

This compound stands out due to its excellent thermal stability, resistance to water and alkalis, and versatile applications in various fields.

生物活性

Yttrium oxide (Y₂O₃) is a rare earth metal oxide that has gained attention in various fields, including biomedical applications, due to its unique properties and biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily used in electronics, ceramics, and as a phosphor in display technologies. Recently, its nanoparticle form (Y₂O₃-NPs) has been investigated for biological applications, particularly in cancer therapy and toxicity studies.

Anticancer Activity

Recent studies have demonstrated the potent cytotoxic effects of Y₂O₃-NPs against various cancer cell lines. Notably, research focusing on the triple-negative breast cancer (TNBC) cell line MDA-MB-231 revealed significant findings:

- IC50 Value : The IC50 for Y₂O₃-NPs against MDA-MB-231 cells was determined to be 74.4 µg/mL, indicating a selective cytotoxic effect with minimal impact on normal cells such as human dermal fibroblasts (HDF) and retinal pigment epithelial (RPE1) cells .

- Mechanisms : The anticancer activity was associated with increased oxidative stress, generation of reactive oxygen species (ROS), and subsequent DNA damage. The comet assay demonstrated significant DNA damage in treated cells . Additionally, there was a marked increase in apoptosis, as evidenced by upregulation of pro-apoptotic genes such as CASP3 and CASP8, while the anti-apoptotic gene BCL2 was downregulated .

Toxicological Studies

In contrast to its anticancer potential, this compound has also shown toxic effects in certain contexts:

- Cellular Toxicity : A study on human embryonic kidney cells (HEK293) indicated that exposure to Y₂O₃-NPs resulted in decreased cell viability in a dose-dependent manner. The mechanism involved increased oxidative stress and alterations in signaling pathways related to apoptosis .

- Long-term Effects : Chronic exposure to yttrium compounds has been linked to cellular apoptosis and testicular dysfunction in animal models. Specifically, YCl₃ exposure led to significant pathological changes and increased apoptosis through the activation of calcium signaling pathways .

Comparative Data on Biological Responses

| Property | Y₂O₃-NPs | CeO₂-NPs |

|---|---|---|

| Average Size | ~14 nm | Varies |

| Zeta Potential | -53.2 mV | Varies |

| IC50 (MDA-MB-231) | 74.4 µg/mL | Not specified |

| Apoptosis Induction | Yes | Yes |

| ROS Generation | Significant | Moderate |

This table summarizes key properties and biological responses observed for Y₂O₃-NPs compared to cerium oxide nanoparticles (CeO₂-NPs), which are also known for their antioxidant properties and potential neuroprotective effects .

Case Studies

- Triple-Negative Breast Cancer : A study assessed the effects of Y₂O₃-NPs on MDA-MB-231 cells, highlighting their selective cytotoxicity and mechanisms involving oxidative stress and apoptosis induction .

- Kidney Cell Toxicity : Research on HEK293 cells demonstrated that Y₂O₃-NPs could induce oxidative stress leading to decreased cell viability, implicating their potential risks in biomedical applications .

- Testicular Damage : Long-term exposure studies indicated that yttrium compounds could induce significant testicular injury through apoptotic pathways, emphasizing the need for caution in occupational exposure scenarios .

特性

IUPAC Name |

oxygen(2-);yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Y/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDFQVOCFDJEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

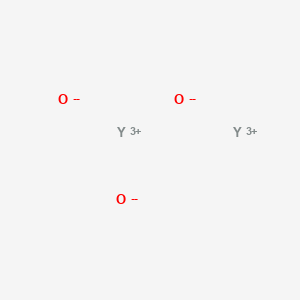

Canonical SMILES |

[O-2].[O-2].[O-2].[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Y2O3, O3Y2 | |

| Record name | yttria | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttria | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Yttrium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051573 | |

| Record name | Yttrium oxide (Y2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.810 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White solid insoluble in water; [Sax] | |

| Record name | Yttrium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-36-9, 11130-29-3 | |

| Record name | Yttria | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium oxide (Y2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Yttrium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YTTRIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8071685XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。